molecular formula C9H13N3O6 B586589 6-Oxocytidine CAS No. 150439-90-0

6-Oxocytidine

Cat. No. B586589
M. Wt: 259.218
InChI Key: ROTWXLHBETVAFW-YXZULKJRSA-N
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Description

6-Oxocytidine is a novel protonated C-base analogue that has been used for stable triple helix formation . It was synthesized and incorporated via phosphoramidite chemistry in 15 mer oligodeoxynucleotides to obtain potential Py-Pu-Py triplex forming homopyrimidine strands .


Synthesis Analysis

The synthesis of 6-Oxocytidine involves the use of 2′-O-Methyl-3′- O -phosphoramidite building blocks of 6-oxocytidine and its 5-methyl derivative . These were incorporated via phosphoramidite chemistry in 15 mer oligodeoxynucleotides . The synthesis of cytidine and uridine azo dye analogues derived from 6-aminouracil are also described .


Molecular Structure Analysis

The molecular structure of 6-Oxocytidine has been studied using various techniques. Crystal structures of 6-aminouridine and 6-oxocytidine have been reported . Side view images of the crystal structure of 5-(4-nitrophenylazo)-6-oxocytidine have also been visualized .


Chemical Reactions Analysis

UV thermal denaturation studies and CD spectroscopy of 1:1 mixtures of these oligomers and a 21 mer target duplex with a complementary purine tract showed a nearly pH-independent (6.0–8.0) triple helix formation . Specificity for the recognition of Watson-Crick GCbase pairs was observed by pairing the modified C-bases of the 15mers with all other possible Watson-Crick-base compositions in the target duplex .

Scientific Research Applications

  • Anxiolytic and Antistress Effects : Oxytocin, a neuropeptide related to 6-Oxocytidine, has been identified as having significant anxiolytic and antistress properties in the brain. This suggests potential therapeutic applications for treating psychopathologies associated with anxiety, fear, and social dysfunctions, such as generalized anxiety disorder, posttraumatic stress disorder, social anxiety disorder, autism, and schizophrenia (Neumann & Slattery, 2016).

  • Natural Antipsychotic Properties : Studies using oxytocin knockout mice suggest that oxytocin may act as a natural antipsychotic. The absence of oxytocin altered the glutamatergic component of the prepulse inhibition, a measure used in studying schizophrenia (Caldwell, Stephens, & Young, 2009).

  • Neurodevelopmental Disorder Treatment : Oxytocin's modulation of social and non-social behaviors and its impact on the striatum, a region implicated in neurodevelopmental disorders, suggest it could be a promising treatment for conditions like autism and schizophrenia (Zhang et al., 2015).

  • Potential in Treating Schizophrenia : Oxytocin's ability to enhance social cognition has led to speculation about its role in treating psychiatric disorders like schizophrenia. Clinical trials have shown that intranasal oxytocin can improve symptoms in schizophrenia patients (Feifel, 2011).

  • Brain Activity Modulation : Research on oxytocin's influence on brain activity in humans, particularly in the context of functional MRI studies, sheds light on its potential role in modulating social cognition and behavior (Grace et al., 2018).

  • Protection Against Ischemia/Reperfusion Injury : Oxytocin has shown protective effects against ischemia/reperfusion injury in the urinary bladder, indicating its potential therapeutic application in organ protection and recovery (Senturk et al., 2013).

  • Impact on Drug Abuse and Addiction : The oxytocin system, dysregulated by continuous drug use or chronic exposure to stress, is a promising pharmacotherapy target for rebalancing functions in the addicted brain (Ferrer-Pérez et al., 2021).

properties

IUPAC Name

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-4-1-5(14)12(9(17)11-4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2,10H2,(H,11,17)/t3-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWXLHBETVAFW-YXZULKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933948
Record name 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxocytidine

CAS RN

150439-90-0
Record name 6-Oxocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150439900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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